8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiourea derivatives. The reaction conditions may involve:
Condensation reactions: Combining aldehydes and anilines under acidic or basic conditions.
Cyclization: Formation of the pyridothiadiazine ring through intramolecular cyclization.
Functional group modifications: Introduction of hydroxyl, methoxy, and nitrile groups through various organic transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidized derivatives: Quinones or other oxidized forms.
Reduced derivatives: Alcohols or amines.
Substituted derivatives: Compounds with new functional groups introduced.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Receptor modulators: Interaction with biological receptors.
Medicine
Drug development: Potential lead compounds for developing new drugs.
Therapeutic agents: Possible use in treating various diseases.
Industry
Material science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
DNA/RNA: Potential interaction with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridothiadiazines: Other compounds in the same class with similar structures.
Phenyl derivatives: Compounds with similar phenyl substituents.
Carbonitriles: Compounds containing the nitrile functional group.
Uniqueness
Structural complexity: The unique combination of functional groups and ring structures.
Biological activity: Distinct biological activities compared to similar compounds.
Synthetic accessibility: Differences in synthetic routes and ease of preparation.
This framework provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21N3O4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O4S/c1-28-16-6-4-15(5-7-16)24-12-25-21(27)10-17(18(11-23)22(25)30-13-24)14-3-8-19(26)20(9-14)29-2/h3-9,17,26H,10,12-13H2,1-2H3 |
InChI Key |
HGLQMTNHSYVQDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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